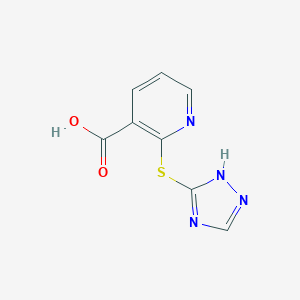
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is a compound that features a pyridine ring substituted with a carboxylic acid group and a 1H-1,2,4-triazol-3-ylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid typically involves the reaction of pyridine-3-carboxylic acid with 1H-1,2,4-triazole-3-thiol under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Applications De Recherche Scientifique
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function . The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds, including antifungal agents and herbicides.
Pyridinecarboxylic acids: A class of compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)thio)nicotinic acid is unique due to the combination of the pyridine and triazole moieties, which confer specific chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .
Propriétés
Numéro CAS |
126209-06-1 |
|---|---|
Formule moléculaire |
C8H6N4O2S |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
Clé InChI |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
SMILES canonique |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















